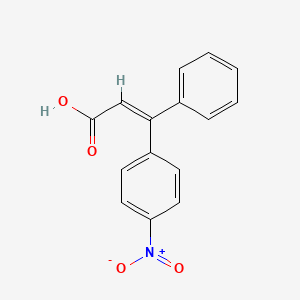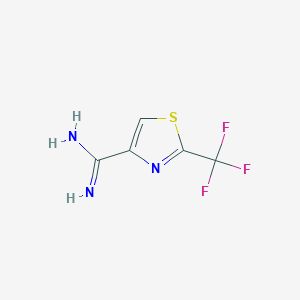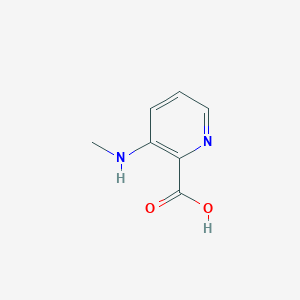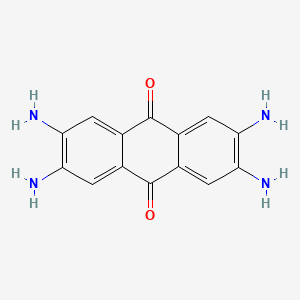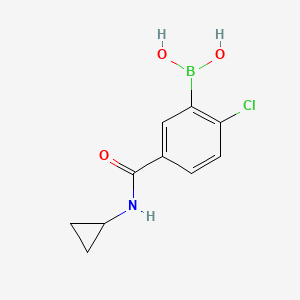
Benzene,1-nitro-2-(1Z)-1-propen-1-yl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene,1-nitro-2-(1Z)-1-propen-1-yl- is an organic compound characterized by the presence of a benzene ring substituted with a nitro group and a propenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the nitration of benzene to form nitrobenzene, which is then subjected to a Friedel-Crafts alkylation reaction to introduce the propenyl group . The reaction conditions often include the use of strong acids such as sulfuric acid or nitric acid for nitration, and Lewis acids like aluminum chloride for the alkylation step .
Industrial Production Methods
Industrial production of Benzene,1-nitro-2-(1Z)-1-propen-1-yl- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and advanced separation techniques are often employed to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Benzene,1-nitro-2-(1Z)-1-propen-1-yl- undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, and sodium borohydride.
Major Products Formed
Oxidation: Formation of nitroso compounds or other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Benzene,1-nitro-2-(1Z)-1-propen-1-yl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzene,1-nitro-2-(1Z)-1-propen-1-yl- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the propenyl group can undergo addition reactions with nucleophiles. These interactions can modulate the activity of biological pathways and influence cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene,1-nitro-2-phenoxy-: Similar structure but with a phenoxy group instead of a propenyl group.
Benzene,1-nitro-2-(phenylmethyl)-: Similar structure but with a phenylmethyl group instead of a propenyl group.
Uniqueness
The combination of the nitro and propenyl groups allows for a diverse range of chemical transformations and interactions .
Eigenschaften
Molekularformel |
C9H9NO2 |
|---|---|
Molekulargewicht |
163.17 g/mol |
IUPAC-Name |
1-nitro-2-[(Z)-prop-1-enyl]benzene |
InChI |
InChI=1S/C9H9NO2/c1-2-5-8-6-3-4-7-9(8)10(11)12/h2-7H,1H3/b5-2- |
InChI-Schlüssel |
XXOSNQLGTJHMTC-DJWKRKHSSA-N |
Isomerische SMILES |
C/C=C\C1=CC=CC=C1[N+](=O)[O-] |
Kanonische SMILES |
CC=CC1=CC=CC=C1[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


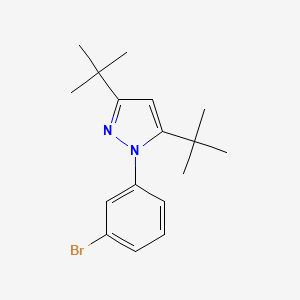
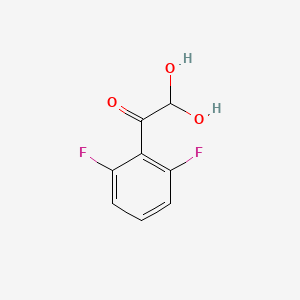
![2-Methyl-3,7-dihydro-2H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B15247910.png)
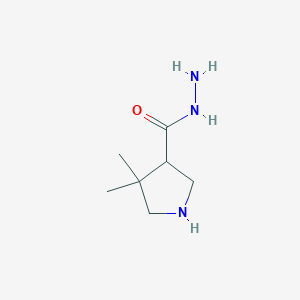
![5-Phenyl-5H-benzofuro[3,2-c]carbazole](/img/structure/B15247914.png)

